6-fluoro-4-iodopyridin-3-ol
Overview
Description
6-Fluoro-4-iodopyridin-3-ol is a heterocyclic aromatic compound with the molecular formula C₅H₃FINO and a molecular weight of 238.99 g/mol . This compound is characterized by the presence of both fluorine and iodine substituents on a pyridine ring, along with a hydroxyl group at the third position. It is primarily used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-iodopyridin-3-ol typically involves the introduction of fluorine and iodine atoms onto a pyridine ring. One common method is the halogenation of pyridine derivatives. For instance, starting with 3-hydroxypyridine, selective fluorination and iodination can be achieved through the use of appropriate halogenating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogen exchange reactions and catalytic processes. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-iodopyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Fluoro-4-iodopyridin-3-ol has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-fluoro-4-iodopyridin-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-hydroxypyridine: Similar structure but lacks the iodine atom.
4-Iodo-3-hydroxypyridine: Similar structure but lacks the fluorine atom.
6-Fluoro-4-chloropyridin-3-ol: Similar structure with chlorine instead of iodine.
Uniqueness
6-Fluoro-4-iodopyridin-3-ol is unique due to the presence of both fluorine and iodine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation provides distinct properties compared to compounds with only one halogen substituent.
Properties
IUPAC Name |
6-fluoro-4-iodopyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FINO/c6-5-1-3(7)4(9)2-8-5/h1-2,9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJNMERQFYKTEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FINO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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